molecular formula C8H12N2O B1457099 [(6-Methoxypyridin-2-yl)methyl](methyl)amine CAS No. 1060806-94-1

[(6-Methoxypyridin-2-yl)methyl](methyl)amine

Cat. No.: B1457099
CAS No.: 1060806-94-1
M. Wt: 152.19 g/mol
InChI Key: ZCDSYDMWOVSOBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(6-Methoxypyridin-2-yl)methylamine” is a chemical compound with the molecular formula C8H12N2O . It has a molecular weight of 152.19 g/mol. This compound is traditionally challenging to access and provides a chemically differentiated building block for organic synthesis and medicinal chemistry .


Molecular Structure Analysis

The InChI code for “(6-Methoxypyridin-2-yl)methylamine” is 1S/C8H12N2O/c1-9-6-7-4-3-5-8(10-7)11-2/h3-5,9H,6H2,1-2H3. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

“(6-Methoxypyridin-2-yl)methylamine” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Novel Analgesic Therapies

Oliceridine, chemically related to (6-Methoxypyridin-2-yl)methyl(methyl)amine, is a novel mu-opioid receptor agonist that selectively activates G protein and β-arrestin signaling pathways. Recent research suggests that Oliceridine and similar modulators may offer analgesic benefits with reduced adverse effects compared to existing mu-opioid receptor agonists. This represents a significant advancement in the development of analgesic therapies, leveraging insights into the function and structure of G protein-coupled receptors (Urits et al., 2019).

Hydroaminomethylation of Oleochemicals

In the realm of organic chemistry, the hydroaminomethylation (HAM) of vegetable oils, a reaction involving a compound structurally similar to (6-Methoxypyridin-2-yl)methyl(methyl)amine, is a noteworthy synthetic pathway. This process facilitates the grafting of various amines onto alkyl chains of vegetable oils, yielding a diverse array of bio-based HAM products. These products hold potential as monomers in polymer chemistry and as bio-based surface-active agents, indicating significant industrial applications (Vanbésien et al., 2018).

Advancements in Amino-Functionalized Metal-Organic Frameworks

Amine-functionalized metal–organic frameworks (MOFs), which may involve components akin to (6-Methoxypyridin-2-yl)methyl(methyl)amine, are garnering attention for their potential applications, particularly in CO2 capture. The unique interaction between CO2 and the basic amino functionalities in these MOFs has spurred the development of innovative synthesis methods and enhanced their CO2 sorption capacity. Moreover, amine-functionalized MOF-based membranes, including both pure and mixed matrix membranes, have demonstrated exceptional performance in CO2 separation from other gases, indicating promising applications in environmental and industrial sectors (Lin et al., 2016).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it may be harmful if swallowed . It’s recommended to handle this compound with appropriate safety measures.

Properties

IUPAC Name

1-(6-methoxypyridin-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-9-6-7-4-3-5-8(10-7)11-2/h3-5,9H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDSYDMWOVSOBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060806-94-1
Record name [(6-methoxypyridin-2-yl)methyl](methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(6-Methoxypyridin-2-yl)methyl](methyl)amine
Reactant of Route 2
[(6-Methoxypyridin-2-yl)methyl](methyl)amine
Reactant of Route 3
Reactant of Route 3
[(6-Methoxypyridin-2-yl)methyl](methyl)amine
Reactant of Route 4
[(6-Methoxypyridin-2-yl)methyl](methyl)amine
Reactant of Route 5
Reactant of Route 5
[(6-Methoxypyridin-2-yl)methyl](methyl)amine
Reactant of Route 6
Reactant of Route 6
[(6-Methoxypyridin-2-yl)methyl](methyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.